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Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

Chemical Properties & Solubility Profile of VE-821

VE-821 (CAS: 1232410-49-9) is a potent and highly selective ATP-competitive inhibitor of the ATR (Ataxia
Telangiectasia and Rad3-Related) kinase with significant applications in cancer research, particularly in
studying DNA damage response (DDR) mechanisms and radiosensitization. Below is a detailed overview of

its solubility characteristics essential for experimental planning.

Table: VE-821 Solubility Profile in Common Laboratory Solvents

Solvent  Solubility Concentration Additional Notes

DMSO Freely =50 mg/mL (135.72 mM) Primary recommended solvent for stock
soluble [1]112] solution preparation.

Water Insoluble < 0.1 mg/mL [1] Not suitable for direct aqueous preparation.

Ethanol Insoluble Information not available Not recommended for stock solutions.

[2]

Stock Solution Preparation & Handling
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Standard Preparation Protocol

e Calculating Mass: Determine the mass of VE-821 solid required to achieve the desired
concentration and volume (e.g., 50 mg in 1 mL of DMSO for a ~50 mg/mL stock).

¢ Reconstitution: Add the appropriate volume of high-quality, freshly opened, anhydrous DMSO to
the compound. Hygroscopic DMSO can absorb water from the atmosphere, which may affect long-
term stability [1].

e Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not dissolve completely,
briefly warm the tube in a 37°C water bath for 10 minutes and/or sonicate it in an ultrasonic bath [2].

¢ Quality Check: Ensure the solution is clear and particulate-free.

Aliquoting and Storage

e Storage Conditions: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Store at -20°C for 6 months or -80°C for 1 year [1].
¢ Stability Note: For long-term storage, the solid powder is more stable than solutions. Store the

powder at -20°C, protected from light and moisture [3].

Troubleshooting Solubility Issues

¢ Problem: Compound not dissolving fully in DMSO.

¢ Solution: Warm the tube gently to 37°C. Avoid higher temperatures to prevent compound
degradation. Do not use water or ethanol to aid dissolution, as VE-821 is insoluble in these solvents.

¢ Precipitation in Dilute Working Solutions: If precipitation occurs when diluting the DMSO stock into
aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1-1% (v/v),
which is generally well-tolerated by most cell lines. Adding the DMSO stock drop-wise to the media
while vortexing can help.

Biological Context & Experimental Workflow

VE-821 exerts its research effects by potently and selectively inhibiting the ATR kinase, a key regulator of
the DNA damage response (DDR). The following diagram illustrates the core signaling pathway that VE-821

targets and its cellular consequences.
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Diagram 1: Mechanism of ATR inhibition by VE-821. VE-821 blocks the ATR-CHKI1 signaling axis,
preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and cell death,

especially in combination with DNA-damaging agents.

A typical experiment involving VE-821 follows a logical sequence, from stock solution preparation to final

analysis. The workflow below outlines the key stages.

Prepare Stock in DMSO Dilute in Culture Media Pre-treat Cells Apply DNA Damage Incubate & Assa
(50 mg/mL, 135.72 mM) (Final [DMSO] < 0.1-1%) (1 hr before stimulus) (e.g., Radiation, Chemo) Y

Click to download full resolution via product page
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Diagram 2: General experimental workflow for using VE-821 in cell-based assays.

Key Experimental Protocols & Applications

Radiosensitization Protocol (Clonogenic Assay) [4] [5]

e Cell Lines: HelLa, U20S, pancreatic cancer lines (PSN-1, MiaPaCa-2, PANC-1), primary pancreatic
PancM cells.

e VE-821 Treatment: 1 yM, pre-incubated for 1 hour before irradiation.

¢ Irradiation: Carbon ions (LET 70 keV/um) or X-rays.

¢ Post-Irradiation Incubation: With VE-821 for up to 72 hours.

¢ Key Findings: VE-821 caused abrogation of G2/M checkpoint, forced irradiated cells to divide, and
led to increased micronuclei formation and decreased cell survival, particularly in tumor cells.

Chemosensitization Protocol (Gastric Cancer) [6]

e Cell Lines & Organoids: MKN-45, AGS gastric cancer cells, and patient-derived gastric cancer
organoids.

e Co-treatment: VE-821 combined with cisplatin.

e Assays: Cell viability (CCK-8), apoptosis (flow cytometry), protein analysis (Western blot).

¢ Key Findings: VE-821 downregulated ATR-CHK1 phosphorylation, reversed cisplatin-induced
DDR activation, inhibited STAT3 activation, and synergized with cisplatin to reduce viability in cells,
organoids, and in vivo models.

In-Vivo Dosing Preparation [1]
¢ Vehicle Formulation: 10% PEG300 + 2.5% Tween-80 in water, pH adjusted to 4.

Table: Summary of Typical In-Vitro VE-821 Usage

o Typical Working Pre-treatment o
Application . . Combination Agent
Concentration Time
Radiosensitization 1 uM [5] 1 hour [5] X-rays / Carbon lons [4]
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L Typical Working Pre-treatment L
Application . ) Combination Agent
Concentration Time
Chemosensitization 1 -10 uM [6] [2] 1 hour [5] Cisplatin, Gemcitabine [6]
[5]
Pathway Inhibition 1-10pM [3][2] 1 - 4 hours [3] Gemcitabine, Radiation

[5]

Frequently Asked Questions (FAQ)

e What is the maximum recommended DMSO concentration for cell culture studies with VE-821?
For most cell-based assays, the final DMSO concentration in culture media should be kept below
0.1% to 1% (v/v). This range is generally non-toxic to cells and ensures that the solvent does not

confound experimental results.

e Can VE-821 be used in vivo? What formulation is recommended? Yes, VE-821 has been used in
vivo. A recommended vehicle is 10% PEG300 + 2.5% Tween-80 in water, with the pH adjusted to

4 [1]. This formulation helps maintain the compound in solution for administration.

e My cell viability is too low when using VE-821 alone. Is this expected? Yes, to some extent. While
VE-821 is primarily a sensitizing agent, it does exhibit single-agent toxicity at higher concentrations
(typically >3 pM) [5]. This effect can be more pronounced in certain cancer cell lines with specific
genetic backgrounds (e.g., ATM or p53 deficiencies). It is crucial to include a "VE-821 only" control

in all experiments to distinguish its standalone effects from sensitization.

e How do I confirm that VE-821 is working in my experiment? The most common method for
confirming target engagement is by Western blot analysis to detect the reduction of phosphorylated
CHK1 at Ser345 [6] [5]. This phosphorylation event is directly catalyzed by ATR; its inhibition upon
VE-821 treatment confirms the drug is effectively blocking the pathway.

e Why is my VE-821 stock solution precipitating upon storage at -20°C? DMSO freezes at
approximately 19°C. When frozen, solutes can be forced out of solution, leading to precipitation.

Always allow frozen DMSO stock solutions to thaw completely at room temperature and vortex
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them thoroughly before use. If precipitation persists, warming to 37°C and sonication may be

necessary. For critical long-term studies, storing aliquots at -80°C is preferred.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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